![molecular formula C21H25N5O2 B5656067 (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid, also known as BPPA, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and is being investigated for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Wirkmechanismus
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid is a potent inhibitor of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 leads to increased levels of GLP-1, which stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose metabolism and reduction in blood glucose levels. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce body weight and improve insulin sensitivity in mice fed a high-fat diet. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been investigated for its potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has several advantages for lab experiments, including its potency as a DPP-4 inhibitor and its potential therapeutic applications in the treatment of type 2 diabetes and obesity. However, (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid also has some limitations, such as its solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. One area of interest is the potential anti-inflammatory and anti-cancer properties of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. Another area of research is the development of more potent and selective DPP-4 inhibitors based on the structure of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid and its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Synthesemethoden
The synthesis of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid involves the reaction of 1-benzyl-1H-pyrazol-4-amine and 4-(1H-pyrazol-1-ylmethyl)piperidine in the presence of acetic anhydride and pyridine. The product is then purified by column chromatography to obtain pure (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. This synthesis method has been described in detail in a research article by Zhang et al. (2014).
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. DPP-4 inhibitors have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has also been shown to reduce body weight and improve glucose metabolism in mice fed a high-fat diet. Furthermore, (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been investigated for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-21(28)20(19-13-23-26(16-19)15-17-5-2-1-3-6-17)24-11-7-18(8-12-24)14-25-10-4-9-22-25/h1-6,9-10,13,16,18,20H,7-8,11-12,14-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMDXYLLFOOIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(C3=CN(N=C3)CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.